molecular formula C11H22N2O B032322 N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide CAS No. 40908-37-0

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide

Cat. No.: B032322
CAS No.: 40908-37-0
M. Wt: 198.31 g/mol
InChI Key: HVXYQAREJSKQNE-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide: is a chemical compound known for its stability and unique structural properties. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of four methyl groups attached to the piperidine ring, which significantly influences its chemical behavior and applications.

Scientific Research Applications

Chemistry: N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide is used as a stabilizer in polymer chemistry. It helps in preventing the degradation of polymers by scavenging free radicals.

Biology: In biological research, the compound is used as a precursor for the synthesis of various bioactive molecules. Its derivatives have shown potential in modulating biological pathways.

Medicine: The compound and its derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and neuroprotective agents.

Industry: In the industrial sector, this compound is used as an additive in lubricants and coatings to enhance their stability and performance.

Safety and Hazards

“N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide” may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include thoroughly washing skin after handling, wearing protective gloves/eye protection/face protection, and seeking medical attention if skin irritation or eye irritation persists .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide typically involves the acylation of 2,2,6,6-tetramethylpiperidine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxone (potassium peroxymonosulfate) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: this compound N-oxide

    Reduction: 2,2,6,6-Tetramethylpiperidine

    Substitution: Various substituted piperidines depending on the nucleophile used.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A precursor to N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide, used in similar applications.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Known for its antioxidant properties.

    2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in polymer chemistry for similar stabilization purposes.

Uniqueness: this compound is unique due to its acetamide group, which enhances its stability and reactivity compared to its analogs. This makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation.

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-8(14)12-9-6-10(2,3)13-11(4,5)7-9/h9,13H,6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXYQAREJSKQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(NC(C1)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068263
Record name Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40908-37-0
Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide
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Record name N-(2,2,6,6-Tetramethyl-4-piperidinyl)acetamide
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Record name Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-
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Record name N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
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Record name N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)ACETAMIDE
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Synthesis routes and methods I

Procedure details

A solution of 100.0 grams (64 mmol) of 4-amino-2,2,6,6-tetramethylpiperidine in 150 ml of toluene and a solution of 65.4 grams (64 mmol) of acetic anhydride in 175 ml of toluene are simultaneously added over a 45-minute period to a flask containing 150 ml of toluene. The reaction temperature is maintained at 25°-35° C. by using an ice water bath. The reaction mixture is stirred for 30 minutes after the addition is complete. Solids are separated by filtration, washed with ether and dissolved in 500 ml of water. This aqueous solution is added to a solution of 28 grams of sodium hydroxide in 100 ml of water. A crude solid is isolated by filtration and the filtrate is saturated with solid sodium chloride to precipitate more of the product. The solids are combined, dried and dissolved in warm isopropanol. The alcohol solution is filtered to remove salts, and the filtrate is concentrated to give an oil. The oil is crystallized from heptane to afford 111.0 grams (87% yield) of the title compound as a white solid melting at 100°-102° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

Acetic anhydride (70 g, 0.686 mol) was added dropwis to an ice cooled solution of 4-Amino-2,2,6,6-Tetramethyl-piperidin (34.6 g. 0.221 mol) in ether (100 ml). After the addition was complete (about 1 h), the reaction mixture was stirred for 30 minutes at room temperature. The precipitated white product, 4-acetylamino-2,2,6,6-Tetramethyl-piperidin (55.6 g, 98%) was filtered off and washed with ether and air dried. m.p. 175° C. subl.
Quantity
70 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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